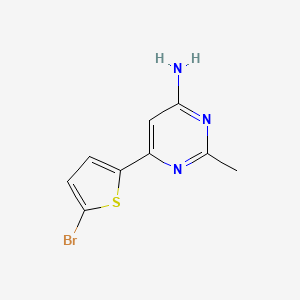

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(5-bromothiophen-2-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGMLDRXLHVFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene Derivatives

If the thiophene moiety lacks the bromine substituent at the 5-position, selective bromination is performed prior to coupling:

- Reagents: N-bromosuccinimide (NBS) is commonly used for regioselective bromination.

- Conditions: Controlled temperature and solvent choice (e.g., dichloromethane or acetonitrile) to avoid over-bromination.

- Outcome: Formation of 5-bromothiophene-2-yl derivatives with high regioselectivity.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The key step involves coupling the brominated thiophene with the pyrimidin-4-amine core:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is widely used.

- Base: Sodium carbonate (Na₂CO₃) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

- Solvent: Mixtures of dimethylformamide (DMF) and water or toluene are common.

- Temperature: Typically reflux or elevated temperatures (~80–100 °C).

- Reaction Time: Several hours (2–16 h) depending on scale and conditions.

This reaction forms the C-C bond between the pyrimidine ring and the 5-bromothiophen-2-yl group, yielding the target compound.

Alternative Approaches and Optimization

- Base Selection: Use of strong bases like KOtBu can improve yields but requires careful control to avoid side reactions.

- Solvent System: Mixed solvents (e.g., toluene with DMF) can enhance solubility and reaction rates.

- Purification: Column chromatography followed by recrystallization (e.g., from ethanol) is employed to obtain pure product.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-bromo-2-thiopheneboronic acid (1.1 equiv), 2-methylpyrimidin-4-amine (1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DMF/H₂O (4:1) | Combine in round-bottom flask under nitrogen atmosphere. |

| 2 | Heat at 90 °C for 8 hours with stirring | Facilitates Suzuki coupling reaction. |

| 3 | Cool to room temperature, dilute with water, extract with ethyl acetate | Isolates organic phase containing product. |

| 4 | Dry over Na₂SO₄, concentrate under reduced pressure | Removes solvents. |

| 5 | Purify by silica gel chromatography, recrystallize from ethanol | Obtains pure 6-(5-bromothiophen-2-yl)-2-methylpyrimidin-4-amine. |

Research Findings and Yield Data

| Parameter | Typical Value | Notes |

|---|---|---|

| Reaction Yield | 70–85% | Dependent on catalyst loading and reaction time. |

| Purity | >98% (by HPLC) | After purification steps. |

| Reaction Time | 6–12 hours | Optimized for maximal conversion. |

| Catalyst Loading | 3–5 mol% Pd(PPh₃)₄ | Balances cost and efficiency. |

| Base Used | Na₂CO₃ or KOtBu | KOtBu can increase rate but may cause side reactions. |

Mechanistic Insights and Electronic Effects

- The bromine atom on the thiophene ring acts as a leaving group in the Suzuki coupling, enabling the formation of the C-C bond.

- Density Functional Theory (DFT) studies on analogous brominated pyrimidines demonstrate that bromine exerts an electron-withdrawing effect, influencing the reactivity of the pyrimidine core and potentially enhancing the coupling efficiency.

- The methyl group at the 2-position of the pyrimidine ring provides steric and electronic modulation, which can affect the coupling reaction kinetics.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Materials | 2-methylpyrimidin-4-amine, 5-bromo-2-thiopheneboronic acid or brominated thiophene derivative |

| Key Reaction | Suzuki-Miyaura cross-coupling |

| Catalyst | Pd(PPh₃)₄ (3–5 mol%) |

| Base | Na₂CO₃ or KOtBu |

| Solvent | DMF/H₂O or toluene/DMF mixtures |

| Temperature | 80–100 °C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

| Purification | Column chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

The compound 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine (CAS: 1369059-32-4) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article delves into its potential applications, particularly in medicinal chemistry, materials science, and as a biochemical probe.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the bromothiophene group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that modifications to the pyrimidine core can lead to increased potency against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Targeting Kinases

The compound has also been explored as a potential kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell growth and survival. By inhibiting specific kinases, compounds like this compound could disrupt these pathways, offering therapeutic benefits in diseases characterized by dysregulated kinase activity.

Materials Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties, improving device efficiency.

Biochemical Probes

Fluorescent Probes

Due to its structural characteristics, this compound may serve as a fluorescent probe for biological imaging. The bromothiophene unit can be engineered to exhibit fluorescence upon interaction with specific biomolecules, enabling real-time tracking of cellular processes.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity. Among these, compounds structurally related to this compound demonstrated significant cytotoxic effects against breast and lung cancer cell lines. The study highlighted the importance of the bromothiophene moiety in enhancing biological activity through improved binding affinity to target proteins.

Case Study 2: Organic Electronics

Research conducted by the Materials Science Journal explored the use of thiophene-based compounds in organic solar cells. The findings suggested that incorporating this compound into the active layer significantly improved charge mobility and overall device performance compared to conventional materials.

Mechanism of Action

The mechanism of action of 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Structural and Electronic Differences

- Bromothiophene vs. Halogenated Pyrimidines: The bromothiophene group in the target compound provides a conjugated π-system that enhances electron delocalization compared to non-aromatic halogen substituents (e.g., Cl or I in ).

- Thiophene vs. Phenyl/Furan : The thiophene ring (S-containing) is more electron-rich than phenyl () but less polar than furan (O-containing) (). This balance improves solubility in organic solvents while maintaining metabolic stability .

Physicochemical Properties

- Reactivity : The bromine atom on thiophene allows for Suzuki-Miyaura cross-coupling, similar to bromophenyl derivatives (), but with higher regioselectivity due to thiophene’s directing effects .

Biological Activity

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a bromothiophene substituent, which enhances its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by the following features:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8BrN3S |

| CAS Number | 1369059-32-4 |

| Synthesis Method | Typically synthesized via Suzuki–Miyaura coupling reaction using palladium catalysts . |

The synthesis involves the coupling of an aryl halide with an organoboron compound, often yielding moderate to high product yields depending on the reaction conditions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's mechanism of action can involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.

- Receptor Interaction : It may bind to certain receptors, influencing cellular signaling pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, related compounds showed inhibition rates of up to 91.95% against Escherichia coli .

- Anti-thrombolytic Activity : Certain derivatives have been reported to possess anti-thrombolytic effects, with some compounds demonstrating clot lysis values as high as 41.32% .

- Biofilm Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting biofilm formation, which is crucial in treating chronic infections .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Case Study 1: Antimicrobial Properties

In a study evaluating various pyridine derivatives, it was found that compounds related to this compound exhibited strong antimicrobial activity against E. coli and Staphylococcus aureus. The most potent derivative showed an inhibition value exceeding 90% .

Case Study 2: Anti-thrombolytic Effects

Research focused on the anti-thrombolytic properties of pyrimidine derivatives highlighted that certain compounds derived from this compound significantly reduced clot formation in human blood samples .

Q & A

Q. Basic Research Focus

- HPLC-PDA : Detect trace impurities (e.g., dehalogenated byproducts).

- Elemental Analysis : Confirm C/H/N/Br stoichiometry.

- TGA/DSC : Assess thermal stability and polymorphic transitions .

Table 1: Comparative Crystallographic Data for Pyrimidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.